Elaeocarpidine

Description

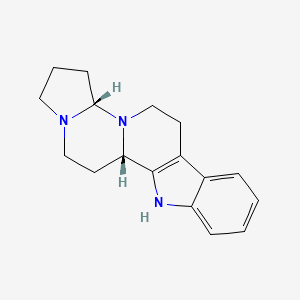

Structure

3D Structure

Properties

CAS No. |

20069-07-2 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

3,13,18-triazapentacyclo[11.7.0.02,10.04,9.014,18]icosa-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C17H21N3/c1-2-5-14-12(4-1)13-7-11-20-15(17(13)18-14)8-10-19-9-3-6-16(19)20/h1-2,4-5,15-16,18H,3,6-11H2 |

InChI Key |

MQDDWIVNNZPOCB-UHFFFAOYSA-N |

SMILES |

C1CC2N(C1)CCC3N2CCC4=C3NC5=CC=CC=C45 |

Isomeric SMILES |

C1C[C@H]2N(C1)CC[C@@H]3N2CCC4=C3NC5=CC=CC=C45 |

Canonical SMILES |

C1CC2N(C1)CCC3N2CCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Occurrence, Isolation, and Phytochemical Profiling of Elaeocarpidine

Advanced Spectroscopic and Chromatographic Characterization of Elaeocarpidine

High-Performance Liquid Chromatography (HPLC) in Elaeocarpidine Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed for the separation and quantification of compounds within plant extracts. Studies involving Elaeocarpus ganitrus have utilized HPLC for phytochemical profiling, developing gradient elution methods to analyze its complex extract biorxiv.orgresearchgate.netresearchhub.combiorxiv.org. While these studies often profile a broad range of compounds, they establish HPLC as a key method for detecting and quantifying alkaloids like Elaeocarpidine within these plant matrices. The technique allows for the separation of Elaeocarpidine from other co-occurring compounds based on its unique chemical properties and interactions with the stationary phase biorxiv.orgbiorxiv.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. This approach is vital for identifying specific compounds, including alkaloids like Elaeocarpidine, in complex mixtures biorxiv.orgsciensage.infoatlantis-press.comatlantis-press.comresearchgate.netresearchgate.netresearchhub.com. LC-MS analyses have successfully identified various alkaloids in Elaeocarpus sphaericus seeds, with Elaeocarpidine being among the detected compounds atlantis-press.comatlantis-press.com. Studies often detail the use of Electrospray Ionization (ESI) in both positive and negative ion modes, along with specific mobile phases, to achieve sensitive and selective detection of such compounds biorxiv.org.

Table 1: Alkaloids Identified in Elaeocarpus sphaericus Seeds by LC-MS

| Compound Name | Percentage (%) | Reference |

|---|---|---|

| Elaeokanine C | 0.90 | atlantis-press.comatlantis-press.com |

| (+)-Elaeocarpine | 1.59 | atlantis-press.comatlantis-press.com |

| Elaeocarpenine (B1258022) | 1.88 | atlantis-press.comatlantis-press.com |

| Isoelaeocarpine (B10849436) | 1.36 | atlantis-press.comatlantis-press.com |

| Grandisine B | 0.86 | atlantis-press.comatlantis-press.com |

| Isoelaeocarpiline | 1.14 | atlantis-press.comatlantis-press.com |

| Grandisine D | 1.51 | atlantis-press.comatlantis-press.com |

| Elaeocarpidine | 1.03 | atlantis-press.comatlantis-press.com |

| Isoelaeocarpicine | 1.89 | atlantis-press.comatlantis-press.com |

| Grandisine F | 1.39 | atlantis-press.comatlantis-press.com |

| Grandisine A | 0.89 | atlantis-press.comatlantis-press.com |

| Grandisine C | 0.98 | atlantis-press.comatlantis-press.com |

| Grandisine E | 1.14 | atlantis-press.comatlantis-press.com |

| Habbemine A | 1.24 | atlantis-press.comatlantis-press.com |

| Habbemine B | 1.46 | atlantis-press.comatlantis-press.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise three-dimensional structure of organic molecules. For alkaloids such as Elaeocarpidine, NMR techniques, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), are employed to assign atomic connectivity and stereochemistry researchgate.nettandfonline.comtandfonline.comhyphadiscovery.comweebly.comresearchgate.netrsc.org. These spectroscopic methods provide detailed information about the molecular framework, confirming the structure of isolated compounds like Elaeocarpidine tandfonline.comtandfonline.com. The interpretation of NMR spectra, often in conjunction with mass spectrometry data, is critical for definitive structural identification hyphadiscovery.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques used in the characterization of organic compounds. UV-Vis spectroscopy measures the absorption of light in the UV and visible regions, providing information about electronic transitions and the presence of chromophores within a molecule technologynetworks.comwikipedia.orgazooptics.com. IR spectroscopy, on the other hand, identifies functional groups by detecting vibrations of molecular bonds tandfonline.comtandfonline.com. Both techniques have been utilized in the structural determination of alkaloids, including Elaeocarpidine, often in combination with NMR and Mass Spectrometry tandfonline.comtandfonline.com. UV-Vis spectra of Elaeocarpus species have also been recorded as part of broader phytochemical investigations researchgate.net.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a fundamental analytical technique that determines the mass-to-charge ratio of ions, providing crucial information about a compound's molecular weight and fragmentation patterns. When coupled with chromatographic separation techniques like LC-MS, it offers high sensitivity and specificity for identifying compounds like Elaeocarpidine biorxiv.orgatlantis-press.comatlantis-press.comresearchgate.net. MS data, including accurate mass measurements and fragmentation analysis, are vital for confirming the elemental composition and structural features of isolated natural products tandfonline.comtandfonline.comresearchgate.netacs.org.

Table 2: Selected Phytochemicals Identified in Elaeocarpus ganitrus Hydroethanolic Leaf Extract by LC-MS

| Compound Name | Concentration (µg/L) | Retention Time (min) | Class | Reference |

|---|---|---|---|---|

| Quercetin (B1663063) | 803.0215 | 7.319 | Flavonoid | biorxiv.org |

| Gallic acid | 726.13 | 6.223 | Phenolic acid | biorxiv.org |

| Ferulic acid | 652.34 | 7.672 | Hydroxycinnamic acid | biorxiv.org |

| Chlorogenic acid | 651.021 | 8.812 | Hydroxycinnamic acid | biorxiv.org |

| Pinocembrin | 264.11 | 13.387 | Flavonoid | biorxiv.org |

| p-aminobenzoic acid | 251.021 | 1.678 | Phenolic acid | biorxiv.org |

| Epicatechin | 246.02 | 1.336 | Flavonoid | biorxiv.org |

| Catechin | 161.51 | 1.336 | Flavonoid | biorxiv.org |

| Caffeic acid | 123.31 | 9.555 | Hydroxycinnamic acid | biorxiv.org |

| Syringaldehyde | 116.31 | 7.696 | Phenolic aldehyde | biorxiv.org |

Compound List:

Alloelaeocarpiline

(+)-15,16-Dihydroelaeocarpine

(-)-15,16-Dihydroelaeocarpine

2-dehydro-O-desmethylangolensin

Elaeocarpenine

Elaeocarpine

Elaeocarpicine

Elaeokanine C

Elaeocarpidine

Ellagic acid

Epialloelaeocarpiline

Epicarpiline

Epielaeocarpiline

Epiisoelaeocarpiline

Folic acid

Gallic acid

Grandisine A

Grandisine B

Grandisine C

Grandisine D

Grandisine E

Grandisine F

Grandisine G

Habbemine A

Habbemine B

Hexadecenoic acid

Hydroxy-elaeocarpidin

Isoelaeocarpicine

Isoelaeocarpiline

Isoelaeocarpine

Linoleic acid

Linolenic acid

Lignan

Myricetin

Myricetin 3-O-rhamnoside

Naringenin

Palmitic acid

p-aminobenzoic acid

Pinocembrin

Proanthocyanins (dimers, trimers, tetramers, pentamers)

Pseudo-epiisoelaeocarpiline

Quercetin

Rudrakine

Stearic acid

Syringaldehyde

Tannin

Terpene glycoside

Chemical Synthesis and Stereochemical Aspects of Elaeocarpidine

Total Synthesis Approaches to Elaeocarpidine

The construction of the intricate framework of elaeocarpidine has been achieved through several innovative total synthesis campaigns. These approaches often center on the strategic assembly of its core structural motifs.

Convergent Synthetic Strategies for the Indolizidine Core

Convergent syntheses are a cornerstone in the efficient construction of complex molecules like elaeocarpidine. researchgate.netnih.govcapes.gov.br These strategies involve the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. For elaeocarpidine, a common convergent approach involves the synthesis of the indolizidine core, a fused bicyclic system, which is then coupled with a tryptamine-derived component. researchgate.netresearchgate.net

Biomimetic Synthesis Principles in Elaeocarpidine Construction

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, offers an elegant and often efficient route to complex molecules. wiley-vch.deacs.org In the case of elaeocarpidine, biomimetic strategies have been successfully employed, drawing inspiration from the presumed biological formation of the alkaloid. researchgate.netclockss.orgcapes.gov.br These approaches often involve cascade reactions that rapidly build molecular complexity from simpler precursors. wiley-vch.de

A key biomimetic approach to elaeocarpidine involves a tandem Mannich-aldol condensation or a Pictet-Spengler reaction. researchgate.net For instance, the reaction between 3-(1-Δ¹-pyrroliniumyl)propanal and tryptamine (B22526), mimicking a plausible biosynthetic step, directly leads to the formation of the core structure of elaeocarpidine. researchgate.net The key intermediate, 3-(1-Δ¹-pyrroliniumyl)propanal, is generated in situ from a more stable precursor, such as an amine bisacetal, highlighting the practical application of biomimetic principles in laboratory synthesis. researchgate.net

Key Cyclization Reactions (e.g., Pictet-Spengler Reaction, Intramolecular Imino Diels-Alder Reaction, Mannich-Aldol Condensation)

Pictet-Spengler Reaction : This reaction is a classic and highly effective method for constructing the tetrahydro-β-carboline system present in elaeocarpidine. nih.govdepaul.eduresearchgate.net It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govdepaul.edumatmole.com In several syntheses of elaeocarpidine, the Pictet-Spengler reaction is a key step, uniting the tryptamine fragment with the indolizidine portion of the molecule. researchgate.netacs.org

Intramolecular Imino Diels-Alder Reaction : This cycloaddition reaction provides a powerful tool for the construction of the indolizidine ring system. researchgate.netsigmaaldrich.comrsc.org An intramolecular imino Diels-Alder strategy has been developed for the total synthesis of various indolizidine alkaloids. researchgate.net This involves an acyl imine dienophile that is generated thermally in situ from a precursor, leading to the formation of the bicyclic lactam core. researchgate.net

Mannich-Aldol Condensation : Tandem reactions that combine multiple bond-forming events in a single step are highly efficient. A tandem Mannich-aldol condensation has been utilized to form the indolizidine ring of related Elaeocarpus alkaloids. researchgate.netslideshare.netorganic-chemistry.orgorgoreview.comtestbook.com This involves the reaction of an iminium ion with an enol or enolate, leading to the formation of a β-aminocarbonyl compound, which can then undergo an intramolecular aldol (B89426) reaction to close the ring. slideshare.netorgoreview.comtestbook.com

Regioselective Condensation Reactions in Elaeocarpidine Synthesis

Regioselectivity, the control of the site of bond formation, is a crucial aspect of elaeocarpidine synthesis. mdpi.comorganic-chemistry.orgnih.gov In convergent strategies, the final coupling step often involves a regioselective condensation. For example, the condensation between tryptamine and an amine bisacetal precursor to the indolizidine moiety must occur at the correct positions to yield the desired product. researchgate.net The careful choice of reactants and reaction conditions is essential to ensure that the desired regioisomer is formed exclusively or as the major product. mdpi.comorganic-chemistry.org

Stereochemical Control and Absolute Configuration Determination

The synthesis of elaeocarpidine presents significant stereochemical challenges, as the molecule contains multiple stereocenters. Controlling the relative and absolute stereochemistry is paramount for obtaining the naturally occurring isomer.

Diastereoselective and Enantioselective Synthesis

Achieving the correct stereochemistry in the synthesis of elaeocarpidine requires the use of diastereoselective and enantioselective methods. numberanalytics.comorganic-chemistry.orgnumberanalytics.combeilstein-journals.orgnih.gov

Diastereoselective Synthesis : Many of the key cyclization reactions in elaeocarpidine synthesis proceed with a degree of diastereoselectivity, meaning they favor the formation of one diastereomer over others. For instance, the reductive cyclization of certain intermediates has been shown to yield the naturally occurring cis-fused epimer. acs.org The stereochemical outcome is often directed by the existing stereocenters in the molecule or by the conformational preferences of the transition states. researchgate.net

Enantioselective Synthesis : To obtain a single enantiomer of elaeocarpidine, enantioselective strategies are necessary. organic-chemistry.orgbeilstein-journals.orgdntb.gov.ua This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of readily available enantiopure materials. numberanalytics.comwikipedia.org Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of a reaction and are later removed. wikipedia.org Chiral catalysts can be used in smaller quantities to promote the formation of one enantiomer over the other. numberanalytics.com While many reported syntheses of elaeocarpidine have produced the racemic mixture, the development of enantioselective methods remains a key area of research. researchgate.netacs.org

Biosynthetic Pathways of Elaeocarpidine

Proposed Biogenetic Precursors and Intermediates

The construction of the elaeocarpidine scaffold is believed to originate from two primary building blocks: an indole-containing unit and a non-tryptophan-derived fragment.

The indole (B1671886) portion is supplied by tryptamine (B22526) . This is a common precursor in the biosynthesis of many indole alkaloids and is formed via the decarboxylation of the amino acid L-tryptophan. The involvement of tryptamine is strongly supported by biomimetic syntheses that successfully use it to construct the elaeocarpidine core.

The second component is a C8 or C12 polyketide-derived unit. Specifically, studies on biomimetic synthesis point to an intermediate such as 3-(1-Δ1-pyrroliniumyl)propanal as the key partner for tryptamine. This intermediate provides the necessary carbon framework that ultimately forms the indolizidine portion of elaeocarpidine.

While not definitively placed as a direct intermediate in the main pathway to elaeocarpidine, elaeocarpenine (B1258022) is a significant related alkaloid isolated from Elaeocarpus species like E. fuscoides and E. sphaericus. Research has shown that elaeocarpenine serves as a direct biogenetic precursor to the related alkaloids isoelaeocarpine (B10849436) and elaeocarpine. This suggests a closely related biosynthetic grid where these alkaloids share common early precursors and enzymatic machinery, even if elaeocarpenine itself is not a direct intermediate to elaeocarpidine.

Table 1: Key Precursors and Intermediates in Elaeocarpidine Biosynthesis

| Compound Name | Role in Biosynthesis | Evidence |

|---|---|---|

| L-Tryptophan | Primary precursor | Provides the tryptamine unit through decarboxylation. |

| Tryptamine | Core building block | Condenses with an aldehyde to initiate ring formation. |

| 3-(1-Δ1-Pyrroliniumyl)propanal | Proposed intermediate | Acts as the aldehyde partner in the Pictet-Spengler reaction. |

| Elaeocarpenine | Related precursor | Precursor to isoelaeocarpine and elaeocarpine, indicating a shared pathway. |

Enzymatic Steps and Metabolic Transformations

The central transformation in the biosynthesis of elaeocarpidine is a Pictet-Spengler reaction . This powerful ring-forming reaction is common in alkaloid biosynthesis and involves the condensation of a β-arylethylamine (tryptamine) with an aldehyde or ketone, followed by an intramolecular cyclization.

The proposed sequence is as follows:

Condensation: Tryptamine condenses with the aldehyde group of a precursor like 3-(1-Δ1-pyrroliniumyl)propanal to form an iminium ion intermediate.

Cyclization (Pictet-Spengler): The electron-rich indole ring of the tryptamine unit attacks the electrophilic iminium ion, leading to the formation of the β-carboline system that constitutes a significant portion of the final structure.

Further Cyclizations: Subsequent intramolecular reactions would then form the remaining rings of the pentacyclic elaeocarpidine structure.

While the specific enzymes responsible for these steps in Elaeocarpus plants have not yet been isolated and characterized, the types of transformations are well-known. The initial decarboxylation of L-tryptophan is catalyzed by an aromatic amino acid decarboxylase (AADC). The key Pictet-Spengler reaction is likely catalyzed by a specific Pictet-Spenglerase enzyme, which ensures the correct stereochemical outcome of the reaction. The subsequent cyclizations and redox steps would be mediated by other enzyme classes common in alkaloid biosynthesis, such as oxidoreductases and cytochrome P450 enzymes, which are known to be key drivers in generating alkaloid diversity.

Table 2: Proposed Metabolic Transformations

| Step | Reaction Type | Reactants | Product | Probable Enzyme Class |

|---|---|---|---|---|

| 1 | Decarboxylation | L-Tryptophan | Tryptamine | Aromatic Amino Acid Decarboxylase (AADC) |

| 2 | Pictet-Spengler Reaction | Tryptamine + Aldehyde Precursor | β-Carboline Intermediate | Pictet-Spenglerase |

| 3 | Intramolecular Cyclizations | β-Carboline Intermediate | Elaeocarpidine | Oxidoreductases / Other cyclases |

Comparative Biosynthesis Across Elaeocarpus Species

Elaeocarpidine has been isolated from a number of species within the Elaeocarpus genus, indicating that the biosynthetic pathway is conserved among them. Its presence across different species suggests a shared genetic and enzymatic toolkit for its production.

The co-occurrence of elaeocarpidine with other structurally related alkaloids further supports the idea of a branched and interconnected biosynthetic network within the genus. For example, Elaeocarpus sphaericus (also known as E. ganitrus) is a rich source of various alkaloids, including elaeocarpidine, elaeocarpine, isoelaeocarpine, and rudrakine. Similarly, analyses of E. angustifolius and E. fuscoides reveal a complex mixture of related alkaloids. This suggests that these species all possess the core pathway starting from tryptamine but may have variations in downstream "tailoring" enzymes that lead to the observed diversity of final products.

Table 3: Presence of Elaeocarpidine in Various Elaeocarpus Species

| Species Name | Common Name(s) | Reference(s) |

|---|---|---|

| Elaeocarpus angustifolius | Blue Marble Tree, Blue Fig | |

| Elaeocarpus sphaericus (syn. E. ganitrus) | Rudraksha | |

| Elaeocarpus tectorius | ||

| Elaeocarpus fuscoides | ||

| Elaeocarpus dolichostylis |

The study of alkaloid profiles across different Elaeocarpus species provides valuable chemotaxonomic data and offers clues into the evolution of these complex biosynthetic pathways. The consistent presence of the tryptamine-derived core suggests that this pathway is a fundamental characteristic of the genus's specialized metabolism.

Pharmacological Research and Mechanistic Investigations of Elaeocarpidine

In Vitro Studies on Cellular and Molecular Targets

Research into the pharmacological properties of Elaeocarpidine has primarily focused on its effects at the cellular and molecular level.

Evaluation of Antiplasmodial Activity and Inhibitory Concentrations (IC50) against Plasmodium falciparum Strains

Studies have indicated that Elaeocarpidine exhibits antiplasmodial activity. In one investigation, Elaeocarpidine, along with other isolated compounds from Pavetta crassipes, demonstrated antiplasmodial effects against Plasmodium falciparum strains. The IC50 values for these isolated molecules, including Elaeocarpidine, ranged from 0.5 to 10 µg/mL researchgate.net.

Mechanistic Studies in Animal Models (where the focus is mechanism, not clinical efficacy or dosage)

Antimicrobial Action Against Bacterial Strains

Research indicates that extracts from Elaeocarpus species exhibit significant antimicrobial activity against a range of bacterial strains, including Escherichia coli (E. coli) and Lactobacillus acidophilus (L. acidophilus) ijpba.intjnpr.orgtjnpr.orgnih.gov. Studies have shown that the antibacterial activity is often concentration-dependent tjnpr.orgtjnpr.org. For instance, the seed extract of E. sphaericus demonstrated effectiveness against E. coli and L. acidophilus, with higher concentrations yielding greater inhibition tjnpr.orgtjnpr.org. Phytochemical analysis of these extracts revealed the presence of alkaloids, flavonoids, tannins, and phenols, which are believed to contribute to their antimicrobial properties tjnpr.orgtjnpr.orgnih.gov. Gram-negative bacteria, such as E. coli, were found to be more significantly inhibited than Gram-positive bacteria in some studies ijpba.in.

| Bacterial Strain | Extract Concentration | Inhibition Zone Diameter (mm) | Percentage Inhibition (%) |

| E. coli | 15% | 7.25 | 78.37 |

| E. coli | 40% | 7.75 | 83.78 |

| L. acidophilus | 15% | 7.5 | 73.17 |

| L. acidophilus | 40% | 9.0 | 87.80 |

Table 1: Antimicrobial activity of Elaeocarpus sphaericus seed extract against E. coli and L. acidophilus tjnpr.orgtjnpr.org.

Anticonvulsant Activity Studies

Elaeocarpus species, with Elaeocarpidine as a known constituent, have been traditionally used for epilepsy, and scientific investigations support these claims innovareacademics.inbiorxiv.orgniscpr.res.inniscpr.res.innih.govresearchgate.net. Studies on the ethanolic bark extract of Elaeocarpus angustifolius (Rudraksha) demonstrated anticonvulsant effects in picrotoxin-induced convulsion models in rats niscpr.res.inniscpr.res.in. Treatment with the extract at a dose of 400 mg/kg significantly reduced lactoperoxidase (LPO) levels and increased gamma-aminobutyric acid (GABA) levels, indicating a potential mechanism involving neurotransmitter modulation niscpr.res.inniscpr.res.in. The presence of alkaloids, tannins, saponins, and flavonoids in the bark extract was noted, contributing to its observed activity niscpr.res.inniscpr.res.in.

| Treatment Group (Ethanolic Bark Extract) | Dose (mg/kg) | LPO Levels (Effect) | GABA Levels (Effect) |

| Control (vehicle) | - | Baseline | Baseline |

| Picrotoxin + Vehicle | - | Increased | Decreased |

| Picrotoxin + Extract | 200 | Moderately Decreased | Moderately Increased |

| Picrotoxin + Extract | 400 | Significantly Decreased | Significantly Increased |

| Picrotoxin + Diazepam (Reference) | 12 | Significantly Decreased | Significantly Increased |

Table 2: Comparative effects of Elaeocarpus angustifolius bark extract on oxidative parameters and GABA levels in picrotoxin-induced convulsions in rats niscpr.res.inniscpr.res.in.

Anxiolytic and Sedative Effect Research

The methanolic fruit extract of Elaeocarpus sphaericus has shown promising anxiolytic and mild sedative effects in animal models sphinxsai.comresearchgate.net. In elevated plus-maze tests, the extract at a dose of 200 mg/kg significantly increased exploration of the open arms and reduced time spent in the closed arms, indicative of anxiolytic activity sphinxsai.comresearchgate.net. Furthermore, the extract prolonged the latency to sleep induced by ketamine, suggesting a sedative property, although it did not significantly affect the total sleeping time sphinxsai.comresearchgate.net. Locomotor activity was also reduced by the extract sphinxsai.com. These effects are hypothesized to be related to the flavonoid content of the extract sphinxsai.comresearchgate.net.

| Treatment Group (Methanolic Fruit Extract) | Dose (mg/kg) | % Time in Open Arms | % Entries to Open Arms | % Time in Closed Arms | Locomotor Activity | Ketamine-induced Latency to Sleep |

| Control (vehicle) | - | Baseline | Baseline | Baseline | Baseline | Baseline |

| E. sphaericus | 200 | Increased | Increased | Decreased | Reduced | Prolonged |

| Diazepam (Reference) | 0.5 | Increased | Increased | Decreased | Significantly Reduced | Prolonged |

Table 3: Anxiolytic and sedative effects of Elaeocarpus sphaericus fruit extract in mice sphinxsai.comresearchgate.net.

Antihypertensive Research

Elaeocarpus species, including those containing Elaeocarpidine, have been investigated for their antihypertensive properties innovareacademics.inbiorxiv.orgresearchgate.netresearchgate.netmedcraveonline.commedcraveonline.com. An aqueous extract of Elaeocarpus ganitrus seeds, when administered intravenously to hypertensive rats, demonstrated a significant, dose-dependent reduction in elevated blood pressure researchgate.netmedcraveonline.commedcraveonline.com. Doses ranging from 25 to 100 mg/kg resulted in noticeable decreases in blood pressure, with potential mechanisms involving the rennin-angiotensin system researchgate.netmedcraveonline.com. The presence of compounds like quercetin (B1663063) and other bioflavonoids in Elaeocarpus extracts may also contribute to these effects researchgate.net.

| Treatment Group (Aqueous Seed Extract) | Dose (mg/kg) | Blood Pressure Reduction (Systolic/Diastolic) |

| Control (Hypertensive) | - | Baseline |

| E. ganitrus | 25 | Significant Decrease |

| E. ganitrus | 50 | Significant Decrease |

| E. ganitrus | 100 | Significant Decrease |

Table 4: Antihypertensive activity of Elaeocarpus ganitrus seed extract in hypertensive rats researchgate.netmedcraveonline.commedcraveonline.com.

Antidiabetic and Hypoglycemic Mechanism Investigations

Elaeocarpus species are recognized for their potential antidiabetic and hypoglycemic effects, with Elaeocarpidine being a constituent of these medicinal plants innovareacademics.inbiorxiv.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. Studies on the aqueous extract of Elaeocarpus ganitrus seeds (EGA) showed a significant hypoglycemic effect in normoglycemic rats and a dose-dependent antihyperglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats nih.govnih.gov. Treatment with EGA over 30 days led to a notable reduction in fasting blood glucose levels, with the highest dose (1000 mg/kg) showing a 34.9% reduction nih.gov. The extract also positively modulated lipid profiles in diabetic rats, decreasing triglycerides, total cholesterol, and LDL cholesterol while increasing HDL cholesterol nih.govnih.gov. Research also suggests that Elaeocarpus tectorius fruits contain compounds with antidiabetic potential, identified through GC-MS and molecular docking studies researchgate.net.

| Parameter | Control (Diabetic) | EGA (250 mg/kg) | EGA (500 mg/kg) | EGA (1000 mg/kg) |

| Fasting Blood Glucose (Reduction %) | Baseline | 18.95 | 21.44 | 34.90 |

| Serum Triglycerides (Reduction %) | Baseline | Significant | Significant | Significant |

| Total Cholesterol (Reduction %) | Baseline | 19.14 | 29.15 | 35.99 |

| LDL Cholesterol (Reduction %) | Baseline | 25.03 | 37.95 | 45.37 |

| HDL Cholesterol (Increase %) | Baseline | Not significant | 56.39 | 60.87 |

Table 5: Antidiabetic effects of Elaeocarpus ganitrus aqueous extract (EGA) in STZ-induced diabetic rats nih.govnih.gov.

Neuroprotective and Nootropic Research

Elaeocarpus species are recognized for their CNS activities, and research points to potential neuroprotective and nootropic effects associated with their constituents, including alkaloids like Elaeocarpidine humanjournals.cominnovareacademics.inbiorxiv.orgresearchgate.net. While direct studies on Elaeocarpidine's neuroprotective mechanisms are not extensively detailed in the provided snippets, the broader research on Elaeocarpus species and related compounds highlights several avenues. Studies on other natural compounds like ellagic acid have demonstrated neuroprotective effects by mitigating neuroinflammation, reducing oxidative damage, and promoting neuronal survival frontiersin.orgnih.govnih.gov. Isoquinoline alkaloids, a class to which some Elaeocarpus alkaloids belong, are known to exert neuroprotection through mechanisms such as regulating ion channels, improving neurotransmitter metabolism, and reducing oxidative stress mdpi.com. The presence of CNS activities, including those related to epilepsy, nerve pain, and concentration, suggests a role for Elaeocarpus constituents in brain health humanjournals.comresearchgate.net.

Compound List:

Elaeocarpidine

Elaeocarpine

Rudrakine

Epiisoelaeocarpiline

Epielaeocarpiline

Alloelaeocarpiline

Pseudoepiisoelaeocarpilline

Quercetin

Flavonoids

Tannins

Phenols

Alkaloids

Dicarboxylic acid

Aromatic acid

Ester

Glucose

Coumarin

Glycoside

Steroid

Terpenoid

Quinone

Coumestan

Caffeic acid

Ellagic acid

Gallic acid

Anti-asthmatic Activity Studies

Research indicates that extracts derived from Elaeocarpus sphaericus fruits, which contain elaeocarpidine, exhibit notable anti-asthmatic properties. Studies have demonstrated that these fruit extracts possess mast cell stabilizing activity, a key mechanism in managing allergic inflammatory responses characteristic of asthma researchgate.netnih.govsysrevpharm.orgnih.govresearchgate.netscitechnol.comrjptonline.org. Furthermore, in vivo experiments have shown that various extracts from E. sphaericus fruits can protect against bronchospasm induced by agents like histamine (B1213489) and acetylcholine (B1216132) in animal models researchgate.netnih.govnih.govresearchgate.netrjptonline.org. These findings suggest that the presence of elaeocarpidine and other bioactive compounds in E. sphaericus contributes to its efficacy in addressing respiratory conditions like asthma.

Table 1: Anti-asthmatic Activity of Elaeocarpus sphaericus Extracts

| Extract Type | Study Focus | Observed Effect | Reference(s) |

| Petroleum ether (PE), Benzene (B151609) (BE), Chloroform (CE), Acetone (AE), Ethanol (B145695) (EE) | Rat mesenteric mast cells | Demonstrated mast cell stabilizing activity, indicating efficacy against bronchial asthma. | researchgate.netnih.govsysrevpharm.orgnih.govresearchgate.net |

| Petroleum ether (PE), Benzene (BE), Chloroform (CE), Acetone (AE), Ethanol (EE) | Guinea-pigs challenged with histamine and acetylcholine | Protected against induced bronchospasm. | researchgate.netnih.govnih.govresearchgate.netrjptonline.org |

Antiulcerogenic Investigations

Various extracts of Elaeocarpus sphaericus fruits, known to contain elaeocarpidine, have been investigated for their antiulcerogenic potential. Studies conducted in rats have shown that petroleum ether, benzene, chloroform, acetone, and ethanol extracts of the fruit exhibit significant antiulcerogenic activities researchgate.netwisdomlib.orgnih.govscitechnol.com. These results highlight the gastroprotective effects of the Elaeocarpus fruit, likely due to the combined action of its phytochemical constituents, including elaeocarpidine.

Table 2: Antiulcerogenic Investigations of Elaeocarpus sphaericus Fruit Extracts

| Extract Type | Animal Model | Finding | Reference(s) |

| Petroleum ether, Benzene, Chloroform, Acetone, Ethanol | Rats | Demonstrated antiulcerogenic activities. | researchgate.netwisdomlib.orgnih.govscitechnol.com |

Anticancer and Antitumor Research

Research has explored the anticancer and antitumor potential of Elaeocarpus ganitrus extracts, which are known to contain elaeocarpidine. Studies have evaluated the efficacy of these extracts against human cancer cell lines, such as MDA-MB-231 (breast cancer). For instance, methanol (B129727) and hexane (B92381) extracts of E. ganitrus have shown significant cell death percentages against the MDA-MB-231 cell line, with methanol extract causing up to 87.93% cell death and hexane extract causing up to 81.61% cell death msjonline.org. Importantly, these extracts have not demonstrated cytotoxic effects on normal, non-cancerous cell lines (MCF-10A), suggesting a potential for selective targeting of cancer cells msjonline.orgmsjonline.orgresearchgate.net. These findings indicate that the phytochemicals present in E. ganitrus, including elaeocarpidine, may possess valuable anticancer properties.

Table 3: Anticancer and Antitumor Activity of Elaeocarpus ganitrus Extracts

| Extract Type | Cancer Cell Line | Observed Effect | Cytotoxicity on Normal Cells | Reference(s) |

| Methanol extract | MDA-MB-231 (Human Breast Cancer) | 87.93% cell death | None observed on MCF-10A | msjonline.org |

| Hexane extract | MDA-MB-231 (Human Breast Cancer) | 81.61% cell death | None observed on MCF-10A | msjonline.org |

List of Compounds Mentioned:

Elaeocarpidine

Elaeocarpine

Isoelaeocarpine

Isoelaeocarpiline

Rudrakine

(+)-Epiisoelaeocarpiline

(+)-Isoelaeocarpin

(+)-Elaeocarpine

(+)-Pseudoepiisoelaeocarpiline

(+)-Epiialloelaeocarpiline

(-)-Alloelaeocarpiline

Grandisine A, B, C, D, E, F, G

Habbemine A, B

Elaeokanine C

Isoelaeocarpicine

Quercetin

Gallic acid

Ellagic acid

Flavonoids

Tannins

Phytosterols

Fatty acids

Carbohydrates

Proteins

Structure Activity Relationship Sar Studies of Elaeocarpidine

Identification of Key Pharmacophoric Elements

The precise identification of the pharmacophoric elements of elaeocarpidine is still an evolving area of research. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For elaeocarpidine, the core structure, consisting of a fused indolizidine and a tryptamine (B22526) moiety, is believed to be the primary contributor to its bioactivity.

While specific pharmacophore models for elaeocarpidine are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the following features are likely crucial:

The Indole (B1671886) Moiety: The indole ring system, a common feature in many biologically active compounds, is likely a key element. The nitrogen atom and the aromatic nature of the ring can participate in various interactions with biological targets, such as hydrogen bonding and π-π stacking.

The Indolizidine Core: This bicyclic system provides a rigid scaffold that correctly orients the other functional groups in three-dimensional space. The nitrogen atom within this core is basic and can be protonated at physiological pH, potentially forming ionic interactions with target proteins.

The Tryptamine Side Chain: The ethylamine (B1201723) chain connected to the indole ring is a classic feature of many neurotransmitters and psychoactive compounds. The length and flexibility of this chain, as well as the terminal nitrogen atom, are likely critical for receptor binding and subsequent biological response.

Further research, including the synthesis and biological evaluation of a wide range of elaeocarpidine analogs with systematic modifications to these key regions, is necessary to develop a comprehensive pharmacophore model. Computational studies, such as 3D-QSAR and pharmacophore modeling, would also be invaluable in elucidating the precise structural requirements for activity.

Table 1: Postulated Key Pharmacophoric Elements of Elaeocarpidine

| Pharmacophoric Feature | Potential Role in Biological Activity |

| Indole NH group | Hydrogen bond donor |

| Indole aromatic system | π-π stacking interactions |

| Indolizidine nitrogen | Basic center, potential for ionic interactions |

| Tryptamine nitrogen | Basic center, potential for hydrogen bonding and ionic interactions |

| Fused ring system | Provides a rigid conformational scaffold |

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like elaeocarpidine. The specific spatial arrangement of atoms and functional groups can dramatically affect how a molecule interacts with its biological target, which is typically also chiral.

The elaeocarpidine molecule contains several stereocenters, leading to the possibility of multiple stereoisomers. While comprehensive studies comparing the biological activities of all possible stereoisomers of elaeocarpidine are not yet available, the general principle in pharmacology is that different stereoisomers of a drug can exhibit significantly different potencies and even different types of biological activity.

For instance, the natural configuration of elaeocarpidine is expected to have a specific orientation of its substituents that allows for optimal binding to its biological target. Any alteration in the stereochemistry at one or more of these centers could lead to a decrease or complete loss of activity due to a poorer fit with the target binding site.

To definitively establish the influence of stereochemistry, the stereoselective synthesis and subsequent biological testing of individual elaeocarpidine stereoisomers are required. This would allow for a direct comparison of their activities and provide crucial insights into the three-dimensional requirements for potent biological effects.

Table 2: Hypothetical Influence of Stereochemistry on Elaeocarpidine's Biological Activity

| Stereoisomer | Postulated Biological Activity | Rationale |

| Natural (+)-Elaeocarpidine | Optimal Activity | The natural configuration is presumed to have the ideal spatial arrangement for target binding. |

| Enantiomer of (+)-Elaeocarpidine | Significantly Reduced or No Activity | The mirror image is unlikely to fit into the chiral binding site of the biological target. |

| Diastereomers of (+)-Elaeocarpidine | Variable Activity (likely reduced) | Changes in the orientation of specific substituents would likely disrupt optimal binding interactions. |

Comparative SAR with Related Indolizidine Alkaloids

Comparing the structure and activity of elaeocarpidine with other naturally occurring indolizidine alkaloids from the Elaeocarpus genus can provide valuable insights into the SAR of this class of compounds. Several related alkaloids, such as elaeocarpine, isoelaeocarpine (B10849436), and various grandisines, share the core indolizidine skeleton but differ in their substitution patterns and oxidation states.

One study investigated the receptor binding affinity of several indolizidine alkaloids isolated from the leaves of Elaeocarpus grandis for the human delta-opioid receptor. nih.gov The results of this study offer a preliminary comparative SAR analysis.

For example, grandisine F, which is the 14-amino analogue of grandisine C, and grandisine D showed the highest affinity for the delta-opioid receptor with IC50 values of 1.55 µM and 1.65 µM, respectively. nih.gov In contrast, grandisine G, which features a piperidine (B6355638) attached to the indolizidine core, had a significantly lower affinity with an IC50 value of 75.4 µM. nih.gov (-)-Isoelaeocarpiline, another related alkaloid, exhibited an intermediate affinity with an IC50 of 9.9 µM. nih.gov

Table 3: Comparative Biological Activity of Elaeocarpidine-Related Indolizidine Alkaloids

| Compound | Structural Difference from Elaeocarpidine | Biological Activity (IC50, µM) for Human δ-Opioid Receptor |

| Grandisine D | Different substitution pattern on the indolizidine core | 1.65 nih.gov |

| Grandisine F | 14-amino analogue of Grandisine C | 1.55 nih.gov |

| (-)-Isoelaeocarpiline | Different stereochemistry and saturation | 9.9 nih.gov |

| Grandisine C | Isomeric with rudrakine | 14.6 nih.gov |

| Grandisine G | Piperidine attached to the indolizidine core | 75.4 nih.gov |

Elaeocarpidine Derivatives and Analogs Research

Design and Synthesis of Novel Elaeocarpidine Analogs

The design of novel Elaeocarpidine analogs would commence with a thorough understanding of the parent compound's chemical structure and its known or hypothesized biological target. Strategies for analog synthesis are diverse and often guided by SAR studies of related compounds or computational modeling.

Chemical Modifications: This involves systematically altering specific functional groups or structural motifs within the Elaeocarpidine molecule. Common modifications include esterification or etherification of hydroxyl groups, amidation of carboxylic acids, substitution on aromatic rings, or modifications to heterocyclic systems.

Scaffold Hopping and Bioisosteric Replacement: If the core structure of Elaeocarpidine is known to be critical for activity, researchers might explore replacing parts of the molecule with chemically different but functionally similar groups (bioisosteres) to improve properties or overcome limitations.

Combinatorial Chemistry and Library Synthesis: For a more comprehensive exploration, combinatorial chemistry approaches can be employed to generate a library of Elaeocarpidine analogs by varying multiple positions simultaneously. This allows for the rapid screening of a large number of compounds.

Structure-Based Design: If the three-dimensional structure of Elaeocarpidine bound to its target is known, rational design can be employed to create analogs that optimize interactions within the binding site. This might involve adding or removing specific groups to enhance hydrogen bonding, hydrophobic interactions, or electrostatic complementarity.

The synthesis of these analogs would typically utilize established organic synthesis methodologies, ensuring that the resulting compounds are well-characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Evaluation of Modified Structures for Enhanced Research Properties

Once synthesized, novel Elaeocarpidine analogs undergo rigorous evaluation to assess their biological activity and physicochemical properties. The goal is to identify compounds that exhibit improved characteristics compared to the parent molecule or other analogs.

Biological Assays: Analogs are tested in relevant in vitro assays to determine their efficacy against the intended biological target. This could include enzyme inhibition assays (e.g., determining IC50 values), receptor binding assays, or cell-based assays measuring cellular responses. The choice of assay depends on the known or hypothesized mechanism of action of Elaeocarpidine.

Potency and Efficacy: These are primary metrics, quantifying how effectively an analog can elicit a biological response at low concentrations.

Selectivity: Analogs are evaluated for their specificity towards the intended target versus other related targets or off-target proteins. High selectivity is crucial for minimizing unintended side effects.

Physicochemical Properties: Properties such as solubility, stability (chemical and metabolic), lipophilicity (logP), and permeability are assessed. These factors significantly influence a compound's bioavailability and its ability to reach the target site in vivo.

Computational Evaluation: Techniques like molecular docking and molecular dynamics simulations can provide insights into how analogs interact with their targets, predict binding affinities, and help rationalize observed biological activities.

Strategies for Lead Compound Identification and Optimization

The evaluation phase generates data that guides the selection and refinement of promising compounds.

Structure-Activity Relationship (SAR) Analysis: By correlating structural changes with observed biological activity, researchers can identify key pharmacophores and structural features essential for efficacy and selectivity. This analysis is critical for understanding how modifications impact the compound's interaction with its target.

Lead Identification: Compounds exhibiting superior potency, selectivity, and favorable preliminary physicochemical properties are identified as potential "lead compounds." These are molecules that show significant promise and warrant further development.

Lead Optimization: This iterative process involves further refining lead compounds to enhance their drug-like properties. Strategies include:

Chemical Modifications: Fine-tuning the structure to improve potency, selectivity, metabolic stability, and reduce potential toxicity. This might involve exploring different substituent patterns or modifying the core scaffold.

Pharmacokinetic Profiling: Assessing ADME properties through in vitro assays (e.g., CYP inhibition, microsomal stability) and potentially in vivo studies to ensure the compound can be effectively absorbed, distributed, metabolized, and excreted.

Addressing Off-Target Effects: Modifying structures to minimize interactions with unintended biological targets, thereby improving the safety profile.

Improving Drug-Likeness: Ensuring compounds meet general criteria for oral bioavailability and acceptable toxicity profiles.

This systematic approach allows for the transformation of initial hits or parent compounds into optimized drug candidates with improved therapeutic potential.

Compound List

Elaeocarpidine (Parent Compound)

Specific analogs of Elaeocarpidine were not identified in the reviewed literature.

Illustrative Data Table: Conceptual Evaluation of Elaeocarpidine Analogs

Future Research Directions for Elaeocarpidine

Unexplored Biological Activities and Mechanistic Pathways

Current literature indicates that Elaeocarpus species, which contain alkaloids like elaieocarpidine, exhibit a range of bioactivities, including antihypertensive, antidepressant, anti-inflammatory, antimicrobial, analgesic, antidiabetic, and antioxidant properties innovareacademics.inresearchgate.net. However, specific biological activities and the underlying mechanisms of action for elaieocarpidine itself remain largely uncharacterized. Future research should prioritize systematic screening of elaieocarpidine against a broad spectrum of biological targets.

Systematic Bioactivity Profiling: Comprehensive in vitro and in vivo assays are needed to identify novel pharmacological effects. This includes evaluating its potential as an antimicrobial agent, an anti-inflammatory compound, or its impact on central nervous system (CNS) disorders, given that indolizidine alkaloids, a related class, have shown affinity for delta opioid receptors which are implicated in pain and mood regulation researchgate.net.

Mechanistic Elucidation: Once promising activities are identified, detailed studies are required to understand how elaieocarpidine exerts its effects at a molecular level. This could involve target identification studies, enzyme inhibition assays, receptor binding studies, and investigations into cellular signaling pathways. For instance, if antioxidant activity is confirmed, research could explore its interaction with reactive oxygen species (ROS) scavenging enzymes or its role in modulating cellular antioxidant defense mechanisms.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the elaieocarpidine structure influence its biological activity will be crucial. This can guide the design of more potent and selective analogs.

Advanced Synthetic Methodologies for Elaeocarpidine and its Analogs

The synthesis of complex natural products like elaieocarpidine presents significant challenges and opportunities for innovation in organic chemistry. While biomimetic approaches have been explored for related Elaeocarpus alkaloids acs.org, efficient and scalable synthetic routes for elaieocarpidine and its derivatives are essential for further research and potential therapeutic development.

Synthesis of Analogs and Derivatives: Creating a library of elaieocarpidine analogs with structural modifications will enable detailed SAR studies. This involves exploring variations in the core ring system, functional group modifications, and the introduction of different substituents. Such efforts can lead to compounds with improved potency, selectivity, pharmacokinetic properties, or reduced toxicity.

Greener Synthesis Approaches: Incorporating principles of green chemistry into synthetic methodologies is also a critical future direction. This includes using environmentally benign solvents, reducing waste generation, and employing catalytic processes that are more atom-economical.

Biotechnological Production of Elaeocarpidine

Reliance on extraction from natural sources can be limited by plant availability, seasonal variations, and low yields. Biotechnological approaches offer a sustainable alternative for producing elaieocarpidine.

Plant Cell Culture and Tissue Culture: Investigating the feasibility of producing elaieocarpidine through plant cell or tissue cultures of Elaeocarpus species could provide a consistent and scalable source. Optimizing culture conditions, elicitation strategies, and genetic engineering approaches could enhance production yields.

Metabolic Engineering and Microbial Production: Exploring the possibility of heterologous expression of the biosynthetic pathway for elaieocarpidine in microbial hosts (e.g., E. coli or yeast) through metabolic engineering represents a promising avenue. Identifying the key enzymes involved in elaieocarpidine biosynthesis would be a prerequisite for this approach.

Enzymatic Synthesis: Utilizing isolated enzymes or engineered enzymatic cascades for specific steps in the synthesis or modification of elaieocarpidine could offer highly selective and efficient production methods.

Computational Chemistry and Molecular Modeling Studies of Elaeocarpidine Interactions

Computational methods can significantly accelerate the discovery and development process by providing insights into molecular interactions, predicting properties, and guiding experimental design.

Molecular Docking and Simulation: Employing molecular docking studies to predict the binding affinity and mode of action of elaieocarpidine with potential biological targets (e.g., enzymes, receptors) can help prioritize experimental validation. Molecular dynamics simulations can further elucidate the stability and conformational changes of these complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on existing data and synthesized analogs can help predict the activity of new compounds, thereby guiding the design of more potent molecules.

Pharmacophore Modeling: Generating pharmacophore models can identify the essential structural features of elaieocarpidine responsible for its biological activity, facilitating the virtual screening of compound libraries for molecules with similar properties.

ADMET Prediction: Computational tools can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of elaieocarpidine and its analogs early in the development process, helping to identify potential candidates with favorable drug-like properties.

Compound List

Elaeocarpidine

Elaeokanine A

Elaeokanine C

Tarennine

Isoelaeocarpiline

Grandisine F

Grandisine A

Grandisine C

Grandisine E

Habbemine A

Habbemine B

Grandisine G

Rudrakine

Isoelaeocarpicine

Elaeocarpine

Grandisine B

Grandisine D

Pseudoepiisoelaeocarpiline

Epiisoelaeocarpiline

Epielaeocarpiline

Alloelaeocarpiline

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural identity of Elaeocarpidine, and how should they be interpreted?

Elaeocarpidine’s pentacyclic indole structure requires a combination of IR, mass spectrometry (MS), and NMR for validation. IR peaks at 3525 cm⁻¹ (N-H stretching) and 1450 cm⁻¹ (aromatic C=C) confirm functional groups, while MS fragmentation patterns (e.g., m/z 267 for the molecular ion) align with its molecular formula (C₁₇H₂₁N₃). NMR analysis resolves stereochemistry, particularly the (3aR,11bR) configuration. Cross-validation with authentic samples via TLC in four solvent systems ensures purity and identity .

Q. How is Elaeocarpidine isolated from natural sources like Elaeocarpus archboldianus, and what challenges arise during purification?

Isolation involves solvent extraction (e.g., methanol or chloroform) followed by column chromatography using basic alumina. Benzene-chloroform gradients separate Elaeocarpidine from co-occurring alkaloids. Challenges include low natural abundance (<1% yield) and contamination with dihydroelaeocarpidine, requiring repeated crystallization (e.g., benzene-methanol) to achieve >95% purity. TLC monitoring with iodine vapor visualization is critical .

Q. What biological assays are commonly used to evaluate Elaeocarpidine’s activity, and how should controls be designed?

In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests are standard. Controls must include solvent-only blanks, positive controls (e.g., doxorubicin for cytotoxicity), and structurally similar analogs (e.g., dihydroelaeocarpidine) to assess specificity. Dose-response curves (0.1–100 µM) and triplicate replicates minimize false positives .

Advanced Research Questions

Q. How can reductive cyclization be optimized to minimize dihydroelaeocarpidine by-products during total synthesis?

Using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under nitrogen at 0°C for 1 hour, followed by gradual warming to 25°C, directs the reaction toward Elaeocarpidine (yield: 17%) over dihydroelaeocarpidine. Adding secondary amines (e.g., piperidine) suppresses over-reduction by sequestering reactive intermediates. Post-reaction quenching with ice-cold NaOH prevents retro-cyclization .

Q. What strategies resolve contradictions in spectral data when characterizing synthetic Elaeocarpidine analogs?

Discrepancies in IR or MS profiles often arise from residual solvents or stereochemical impurities. Strategies include:

- High-resolution MS (HRMS) to distinguish isotopic patterns.

- 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Comparative TLC with authentic samples across multiple solvent systems (e.g., chloroform:methanol 9:1). Re-crystallization and fractional distillation further isolate ambiguous components .

Q. How should researchers design experiments to probe Elaeocarpidine’s biogenetic pathway in Elaeocarpus species?

Isotopic labeling (e.g., ¹⁴C-tryptophan) in plant cell cultures tracks precursor incorporation. LC-MS/MS identifies intermediates, while enzyme inhibition studies (e.g., with monoamine oxidase inhibitors) disrupt pathway steps. Comparative metabolomics of young vs. mature plant tissues highlights biosynthetic gene clusters .

Methodological Considerations

Q. What criteria ensure reproducibility in Elaeocarpidine synthesis protocols?

- Reagent Purity : Use ACS-grade THF and LiAlH₄ (≥99% purity) to avoid side reactions.

- Stoichiometry : Maintain a 2.7:1 molar ratio of LiAlH₄ to amine lactam precursor.

- Documentation : Report reaction times, temperatures, and workup steps verbatim, as minor deviations (e.g., rapid quenching) alter yields .

Q. How can conflicting bioactivity data between studies be systematically analyzed?

Apply meta-analysis frameworks:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.